Kisspeptin-10

Vue d'ensemble

Description

Kisspeptin-10 is a decapeptide derived from the primary translation product of the Kiss1 gene. It is the shortest biologically active form of kisspeptin and plays a crucial role in regulating the hypothalamic-pituitary-gonadal axis. This compound is involved in various physiological processes, including puberty, reproduction, and vasoconstriction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kisspeptin-10 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and distribution .

Analyse Des Réactions Chimiques

Degradation and Metabolism

KP-10 undergoes rapid enzymatic degradation in plasma, with a half-life of ~4 minutes in mice . Protease inhibitors can enhance recovery rates (e.g., nearly quantitative recovery at high inhibitor concentrations) . LC-MS/MS analysis reveals primary degradation products via cleavage at peptide bonds, with key ion transitions at m/z 651.9 → 277.8 for KP-10 .

Degradation Pathways :

| Condition | Recovery Rate | Key Observations |

|---|---|---|

| Plasma incubation | 15–30 min | Rapid proteolytic cleavage, esp. at Arg-Phe bond |

| Protease inhibitors | Up to 100% | Inhibition of aminopeptidases and endopeptidases |

Receptor Binding and Bioactivity

KP-10 binds to KISS1R with high affinity, though its peripheral efficacy is limited by rapid clearance . Critical residues for receptor interaction include:

| Amino Acid Position | Role in Bioactivity |

|---|---|

| Phe⁶ | Hydrophobic pocket binding |

| Arg⁹ | Charge interaction |

| Phe¹⁰ | Receptor activation |

Substitutions (e.g., Phe⁶ → Trp) enhance activity by improving stability or receptor interactions . KP-10 directly depolarizes GnRH neurons via KISS1R activation but requires BBB penetration for sustained effects .

Pharmacokinetics

| Parameter | KP-10 | KP-54 |

|---|---|---|

| Half-life (plasma) | ~4 min | ~32 min |

| BBB penetration | Limited | Efficient |

| Sustained LH release | Transient | Prolonged |

KP-10’s short half-life necessitates frequent dosing, but even repeated injections fail to match KP-54’s sustained LH secretion .

Non-Reproductive Chemical Actions

KP-10 modulates collagen synthesis in cardiac fibroblasts via FAK phosphorylation, increasing procollagen I and III levels . It also regulates ovarian granulosa cell progesterone synthesis by downregulating miR-1246, which targets StAR expression .

Experimental Analysis Techniques

LC-MS/MS quantification uses MRM transitions:

-

KP-10 : m/z 651.9 → 277.8 (collision energy 23%)

-

Internal standard (SP) : m/z 674.5 → 253.8 (collision energy 25%) .

Tandem MS fragmentation confirms the peptide sequence via b/y-ion series .

Chemical Modifications for Enhanced Stability

N-terminal acetylation and amino acid substitutions (e.g., Phe⁶ → Trp) improve bioactivity and half-life . These modifications are critical for therapeutic applications to overcome KP-10’s rapid clearance .

Applications De Recherche Scientifique

Hormonal Regulation and Reproductive Health

Kp-10 is a potent stimulator of luteinizing hormone (LH) secretion, playing a critical role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Stimulation of LH Secretion

Research indicates that Kp-10 effectively induces LH release in both men and women. A study demonstrated that intravenous administration of Kp-10 resulted in a rapid increase in LH levels, with peak concentrations observed within 30 to 45 minutes post-injection. The maximum LH stimulation was achieved with a 1 μg/kg bolus dose, showing a clear dose-dependent response . Continuous infusion of Kp-10 has also been shown to sustain elevated LH concentrations over extended periods, highlighting its potential for clinical applications in managing reproductive disorders .

Effects on Testosterone Levels

Kp-10 not only stimulates LH but also influences testosterone levels. In studies involving continuous infusion, Kp-10 increased testosterone levels alongside LH pulse frequency and size, suggesting its utility in treating conditions related to low testosterone .

Predictive Role in Fetal Development

Recent studies have explored the role of Kp-10 as a biomarker for fetal growth restriction (FGR) in pregnancies complicated by preeclampsia (PE).

Case Study Findings

A study evaluating serum levels of Kp-10 found significant differences between healthy controls and patients with early-onset and late-onset PE-FGR cases. The odds ratios indicated that higher serum levels of Kp-10 were associated with increased risk for FGR, thus positioning Kp-10 as a potential predictive biomarker for monitoring fetal health .

| Groups | Odds Ratio | 95% CI | p-value |

|---|---|---|---|

| Controls | 3.04 | 1.37–4.765 | 0.0001 |

| Early-onset PE-FGR | 2.18 | 1.06–4.08 | 0.0001 |

| Late-onset PE-FGR | Reference |

Treatment of Reproductive Disorders

The kisspeptin system shows promise for treating various reproductive disorders, including hypogonadism and infertility. Kp-10's ability to stimulate gonadotropin release makes it a candidate for therapeutic interventions aimed at restoring normal reproductive function .

Angiogenesis Inhibition

Kp-10 has also been investigated for its anti-angiogenic properties, particularly in placental tissues. Studies indicate that Kp-10 can inhibit new vessel sprouting from placental arteries, which may have implications for managing conditions like PE where abnormal angiogenesis is a factor .

Future Directions and Research Needs

While the current findings on Kp-10 are promising, further research is necessary to fully elucidate its mechanisms and broaden its applications:

- Longitudinal Studies: More extensive longitudinal studies are needed to confirm the predictive value of Kp-10 in fetal development.

- Clinical Trials: Randomized clinical trials should be conducted to evaluate the efficacy of Kp-10 in therapeutic settings for reproductive health.

- Mechanistic Studies: Further mechanistic studies are essential to understand how Kp-10 interacts with various biological pathways involved in reproduction and angiogenesis.

Mécanisme D'action

Kisspeptin-10 exerts its effects by binding to the G-protein coupled receptor GPR54, also known as Kiss1R. This binding initiates a cascade of hormonal releases, including the stimulation of gonadotropin-releasing hormone (GnRH) from the hypothalamus. GnRH then triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for reproductive function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Kisspeptin-54: A longer form of kisspeptin with similar biological activity.

Gonadorelin: A synthetic form of GnRH used to stimulate the release of LH and FSH.

Triptorelin: A GnRH agonist used in the treatment of hormone-sensitive cancers

Uniqueness

Kisspeptin-10 is unique due to its shorter length, which allows for more efficient synthesis and potentially different pharmacokinetic properties. Its ability to potently stimulate GnRH release makes it a valuable tool in reproductive health research and potential therapeutic applications .

Activité Biologique

Kisspeptin-10 (KP-10) is a decapeptide derived from the KISS1 gene and plays a crucial role in the regulation of the reproductive axis. It acts primarily by stimulating the release of gonadotropin-releasing hormone (GnRH), which subsequently triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This cascade is fundamental for normal reproductive function, including puberty onset and fertility.

This compound functions through its receptor, KISS1R (also known as GPR54), which is a G protein-coupled receptor. Activation of KISS1R by KP-10 leads to increased intracellular calcium levels and activation of signaling pathways that stimulate GnRH neurons in the hypothalamus.

Stimulation of Gonadotropin Secretion

Research has consistently shown that KP-10 is a potent stimulator of LH secretion. A study demonstrated that intravenous administration of KP-10 resulted in a significant, dose-dependent increase in serum LH levels in both animal models and human subjects.

Table 1: Dose-Response Effects of this compound on LH Secretion

| Dose (μg/kg) | LH Level (IU/L) | Time to Peak (min) | Significance |

|---|---|---|---|

| 1 | 12.4 ± 1.7 | 30 | P < 0.05 |

| 3 | 13.6 ± 1.7 | 30 | P < 0.05 |

| 4 (infusion) | 20.9 ± 4.9 | Sustained | P < 0.05 |

This table summarizes findings from various studies indicating that KP-10 administration leads to increased LH levels, with peak concentrations observed shortly after administration.

Electrophysiological Effects

This compound also influences the electrophysiological activity of GnRH neurons. In studies involving ovariectomized rats, KP-10 administration resulted in enhanced electrical activity in hypothalamic regions associated with GnRH release, indicating its role in modulating GnRH pulse generator activity .

This compound in Reproductive Disorders

This compound has been investigated for its potential therapeutic applications in reproductive disorders such as hypogonadotropic hypogonadism and delayed puberty. In clinical trials, KP-10 has been shown to effectively stimulate gonadotropin release in individuals with these conditions .

This compound and Fetal Growth Restriction

Recent studies have suggested that serum levels of KP-10 may serve as a biomarker for fetal growth restriction (FGR). In a cohort study, significantly lower levels of KP-10 were found in patients with late-onset FGR compared to healthy controls, indicating its potential role in fetal development monitoring .

Table 2: Serum this compound Levels in FGR Cases vs Controls

| Group | Serum this compound Level (ng/mL) | Odds Ratio | p-value |

|---|---|---|---|

| Healthy Controls | High | - | - |

| Early-Onset PE-FGR | Low | 2.18 | 0.0001 |

| Late-Onset PE-FGR | Reference | - | - |

This data highlights the potential diagnostic value of KP-10 in assessing fetal health during pregnancy.

Cardiovascular Effects

Emerging research indicates that this compound may also play a role in cardiovascular health by influencing collagen metabolism in cardiac fibroblasts. Studies have shown that KP-10 increases collagen content, which could have implications for cardiac remodeling and repair processes .

Tumor Suppression

This compound has been identified as a metastasis suppressor in certain cancer models, particularly melanoma. It inhibits angiogenesis by reducing endothelial cell migration and invasion, suggesting a potential role in cancer therapy .

Propriétés

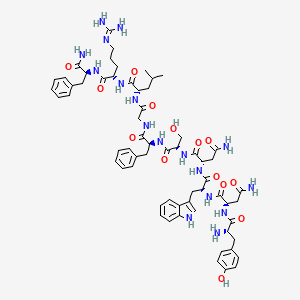

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H83N17O14/c1-34(2)24-45(58(90)74-43(18-11-23-70-63(68)69)57(89)75-44(54(67)86)26-35-12-5-3-6-13-35)73-53(85)32-72-56(88)46(27-36-14-7-4-8-15-36)77-62(94)50(33-81)80-61(93)49(30-52(66)84)79-59(91)47(28-38-31-71-42-17-10-9-16-40(38)42)78-60(92)48(29-51(65)83)76-55(87)41(64)25-37-19-21-39(82)22-20-37/h3-10,12-17,19-22,31,34,41,43-50,71,81-82H,11,18,23-30,32-33,64H2,1-2H3,(H2,65,83)(H2,66,84)(H2,67,86)(H,72,88)(H,73,85)(H,74,90)(H,75,89)(H,76,87)(H,77,94)(H,78,92)(H,79,91)(H,80,93)(H4,68,69,70)/t41-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKWYDZSSQNJI-INXYWQKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H83N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374675-21-5 | |

| Record name | Kisspeptin-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374675215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kisspeptin-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.